2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine is a heterocyclic compound that features both pyrazine and pyridine rings connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine typically involves the reaction of pyrazine-2-thiol with 3-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazine or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrazine or pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom and heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyrazin-2-yl)sulfanyl]pyridine
- 2-[(Pyrazin-2-yl)sulfanyl]pyrimidine
- 2-[(Pyrazin-2-yl)sulfanyl]pyrazine
Uniqueness
2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine is unique due to the presence of both pyrazine and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88048-63-9 |
---|---|
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-pyrazin-2-ylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C9H8N4S/c10-7-2-1-3-13-9(7)14-8-6-11-4-5-12-8/h1-6H,10H2 |
InChI Key |
YFGVMDAXYNHVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.